An In-depth Technical Guide to 1-(1-Methylpiperidin-3-YL)piperazine: Chemical Properties and Molecular Characteristics
An In-depth Technical Guide to 1-(1-Methylpiperidin-3-YL)piperazine: Chemical Properties and Molecular Characteristics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties and molecular weight of 1-(1-Methylpiperidin-3-YL)piperazine. Given the limited availability of experimental data for this specific isomer in public literature, this document synthesizes predicted data, information on analogous compounds, and fundamental chemical principles to offer a comprehensive profile for research and development purposes.
Molecular Identity and Physicochemical Properties
1-(1-Methylpiperidin-3-YL)piperazine is a bicyclic tertiary amine containing a piperidine ring N-methylated at position 1 and substituted at position 3 with a piperazine ring. This structure is a key building block in medicinal chemistry, with the piperazine and methylpiperidine moieties being common pharmacophores.[1]
Key Identifiers and Molecular Weight
| Property | Value | Source |
| IUPAC Name | 1-(1-methylpiperidin-3-yl)piperazine | - |
| Molecular Formula | C10H21N3 | [2] |
| Molecular Weight | 183.29 g/mol | [3] |
| Monoisotopic Mass | 183.17355 Da | [2] |
| CAS Number | 344436-00-6 | [4] |
Predicted Physicochemical Data
Due to a lack of extensive experimental studies on the 3-yl isomer, the following properties are based on computational predictions. These values provide a valuable starting point for experimental design.
| Property | Predicted Value | Notes | Source |
| XlogP | 0.2 | This indicates a relatively low lipophilicity, suggesting good aqueous solubility. | [2] |
| Topological Polar Surface Area (TPSA) | 18.5 Ų | The TPSA is indicative of a molecule's ability to cross cell membranes. | [3] |
| Hydrogen Bond Donor Count | 1 | The N-H group on the piperazine ring can act as a hydrogen bond donor. | [3] |
| Hydrogen Bond Acceptor Count | 3 | The nitrogen atoms can act as hydrogen bond acceptors. | [3] |
| Rotatable Bond Count | 1 | The bond between the piperidine and piperazine rings allows for conformational flexibility. | [3] |
Chemical Structure and Reactivity
The chemical reactivity of 1-(1-Methylpiperidin-3-YL)piperazine is primarily dictated by the nucleophilic nature of the nitrogen atoms, particularly the secondary amine in the piperazine ring.
Caption: 2D structure of 1-(1-Methylpiperidin-3-YL)piperazine.
The secondary amine of the piperazine moiety is the most reactive site for electrophilic substitution, such as alkylation and acylation.[5] The tertiary amines in the structure are less nucleophilic due to steric hindrance. The overall basicity of the molecule makes it prone to form salts with acids.
Proposed Synthesis Pathway
Proposed Reductive Amination Protocol:
This two-step process would involve the reaction of 1-methyl-3-piperidone with piperazine in the presence of a reducing agent.
Step 1: Imine Formation 1-methyl-3-piperidone is reacted with an excess of piperazine. The excess piperazine serves both as a reactant and as a base to drive the equilibrium towards the formation of the iminium intermediate.
Step 2: Reduction The intermediate iminium ion is then reduced in situ to the final product. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this purpose.
Caption: Proposed synthesis workflow for 1-(1-Methylpiperidin-3-YL)piperazine.
Spectroscopic Characterization (Predicted)
Experimental spectral data for 1-(1-Methylpiperidin-3-YL)piperazine is not widely published. However, we can predict the key features based on its structure and by comparison with its 4-yl isomer.[3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons in the two heterocyclic rings. Key expected signals include:
-
A singlet for the N-methyl protons.
-
A series of multiplets in the aliphatic region corresponding to the methylene protons of the piperidine and piperazine rings.
-
A broad singlet for the N-H proton of the piperazine ring, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts would be influenced by the neighboring nitrogen atoms.
Mass Spectrometry
Mass spectrometry would be a crucial tool for confirming the molecular weight. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₂₁N₃. Predicted collision cross-section values for various adducts are available.[2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 184.18083 | 147.5 |
| [M+Na]⁺ | 206.16277 | 150.1 |
| [M-H]⁻ | 182.16627 | 146.7 |
(Data from PubChemLite)[2]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for:
-
N-H stretching of the secondary amine in the piperazine ring (around 3300 cm⁻¹).
-
C-H stretching of the aliphatic groups (around 2800-3000 cm⁻¹).
-
N-H bending vibrations (around 1600 cm⁻¹).
Safety and Handling
Potential Hazards:
-
Corrosive: Likely to cause severe skin burns and eye damage.[9]
-
Irritant: May cause respiratory irritation.
-
Harmful: May be harmful if swallowed or inhaled.
Recommended Handling Procedures:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Potential Applications in Research and Drug Development
Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs with diverse biological activities, including antipsychotic, antihistaminic, and anti-cancer effects.[1][10][11] The 1-methylpiperidine moiety is also a common feature in centrally active compounds. Therefore, 1-(1-Methylpiperidin-3-YL)piperazine represents a valuable building block for the synthesis of novel compounds targeting a variety of biological targets, particularly within the central nervous system.
References
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PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. [Link]
- Zessin, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1576.
- Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810.
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NextSDS. 1-(1-methylpiperidin-3-yl)piperazin-2-one dihydrochloride — Chemical Substance Information. [Link]
- Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(3), 304.
- Patel, K. R., & Patel, S. K. (2010). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia, 7(2), 711-716.
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Organic Chemistry Portal. Synthesis of piperazines. [Link]
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NIST. Piperazine, 1-methyl-. National Institute of Standards and Technology. [Link]
- Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
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PubChemLite. 1-(1-methylpiperidin-3-yl)piperazine (C10H21N3). [Link]
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NIST. Piperazine, 1-methyl-. National Institute of Standards and Technology. [Link]
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NIST. Piperidine, 1-methyl-. National Institute of Standards and Technology. [Link]
- Sharma, R., & Kumar, V. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5649-5655.
- Jones, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem, 21(1), e202500678.
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PharmaCompass. 1-(1-methylpiperidine-4-yl)-piperazine. [Link]
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Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
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ATB. 1-Methylpiperidine. [Link]
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